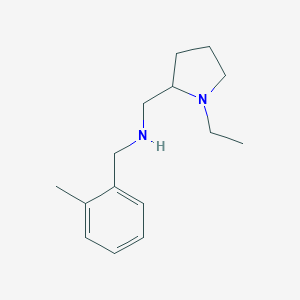
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine, also known as EPH, is a psychoactive substance that belongs to the class of stimulants. EPH is a relatively new research chemical that has gained attention in recent years due to its potential use in scientific research.
Mechanism of Action
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to increased levels of these chemicals in the brain. This results in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been found to have similar effects to other stimulants such as amphetamines and cocaine. It increases heart rate, blood pressure, and body temperature. It also causes dilation of the bronchioles, leading to increased oxygen intake. 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been found to have a lower abuse potential than other stimulants.
Advantages and Limitations for Lab Experiments
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify. It has a lower abuse potential than other stimulants, making it safer to handle in a lab setting. However, 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine is still a relatively new research chemical, and more research is needed to fully understand its effects.
Future Directions
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has several potential future directions for research. It could be studied for its potential use in treating ADHD and narcolepsy. It could also be studied for its potential use as a cognitive enhancer. More research is needed to fully understand the effects of 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine and its potential uses.
Synthesis Methods
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine is synthesized by the reaction between 2-methylbenzyl chloride and 1-ethylpyrrolidine in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Scientific Research Applications
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other stimulants such as amphetamines and cocaine. 1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
Product Name |
1-(1-ethylpyrrolidin-2-yl)-N-(2-methylbenzyl)methanamine |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(1-ethylpyrrolidin-2-yl)-N-[(2-methylphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H24N2/c1-3-17-10-6-9-15(17)12-16-11-14-8-5-4-7-13(14)2/h4-5,7-8,15-16H,3,6,9-12H2,1-2H3 |
InChI Key |
ABSIFLHDOZCSOW-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC=CC=C2C |
Canonical SMILES |
CCN1CCCC1CNCC2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262636.png)
![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)

![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![N-tert-butyl-2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B262649.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)
![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)